N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinazoline ring, a piperidine ring, and a benzothiazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The quinazoline ring can be synthesized using α-aminoamidines and bis-benzylidene cyclohexanones under mild conditions . The piperidine ring is often introduced through a cyclization reaction involving appropriate precursors . The final step involves coupling the quinazoline and piperidine rings with the benzothiazole ring, usually through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used in the purification process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives .
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are essential for the survival of bacterial cells. Additionally, it may interact with other cellular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indazole-3-carboxamide
- N-[1-(6,7-dimethoxy-5,8-dihydroquinazolin-4-yl)piperidin-4-yl]methyl}sulfuric diamide
Uniqueness
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of ring systems, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-21(14-5-6-18-19(11-14)28-13-24-18)25-15-7-9-26(10-8-15)20-16-3-1-2-4-17(16)22-12-23-20/h5-6,11-13,15H,1-4,7-10H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQOJPODZNJJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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